N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide
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Overview
Description
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorine atom, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoronaphthalene-1-carboxylic acid.
Formation of Amide Bond: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The acid chloride is then reacted with (1S)-1-amino-2-cyanoethane in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the naphthalene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-Fluoronaphthalene-1-carboxylic acid.
Reduction: N-[(1S)-1-Aminoethyl]-4-fluoronaphthalene-1-carboxamide.
Substitution: N-[(1S)-1-Cyanoethyl]-4-methoxynaphthalene-1-carboxamide.
Scientific Research Applications
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes involving cyano and fluorine-containing compounds.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-Cyanoethyl]-4-chloronaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[(1S)-1-Cyanoethyl]-4-bromonaphthalene-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-[(1S)-1-Cyanoethyl]-4-iodonaphthalene-1-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
Properties
IUPAC Name |
N-[(1S)-1-cyanoethyl]-4-fluoronaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-9(8-16)17-14(18)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-7,9H,1H3,(H,17,18)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFHUYJHMJYFJ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C2=CC=CC=C21)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC=C(C2=CC=CC=C21)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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